

Physical and chemical properties of poly(ϵ -caprolactone)

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Compound of Interest

Compound Name: Caprolactone

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An In-depth Technical Guide to the Physical and Chemical Properties of Poly(ϵ -caprolactone)

For Researchers, Scientists, and Drug Development Professionals

Poly(ϵ -caprolactone) (PCL) is a semi-crystalline, biodegradable polyester that has garnered significant attention in the biomedical and pharmaceutical fields.^{[1][2]} Its biocompatibility, slow degradation kinetics, and tuneability make it an ideal candidate for a variety of applications, including drug delivery systems, tissue engineering scaffolds, and medical devices.^{[3][4]} This technical guide provides a comprehensive overview of the core physical and chemical properties of PCL, complete with data summaries and detailed experimental protocols.

Physical and Chemical Properties

The key physical and chemical properties of PCL are summarized in the tables below. These properties can be influenced by factors such as molecular weight, degree of crystallinity, and the presence of functional groups.^{[5][6]}

Property	Value	References
Molecular Formula	(C ₆ H ₁₀ O ₂) _n	[7][8]
Density	1.145 g/cm ³	[7]
Melting Point (T _m)	55 - 60 °C	[7][9]
Glass Transition Temperature (T _g)	-60 °C	[7][10][11]

Table 1: General Physical and Chemical Properties of PCL.

Molecular Weight (M _n) (g/mol)	Melting Point (T _m) (°C)	Crystallinity (%)
~10,000	~56	~45
~45,000	~59	~50
~80,000	~60	~55

Table 2: Molecular Weight Dependent Properties of PCL. Note: These are approximate values and can vary based on the specific synthesis and processing conditions.

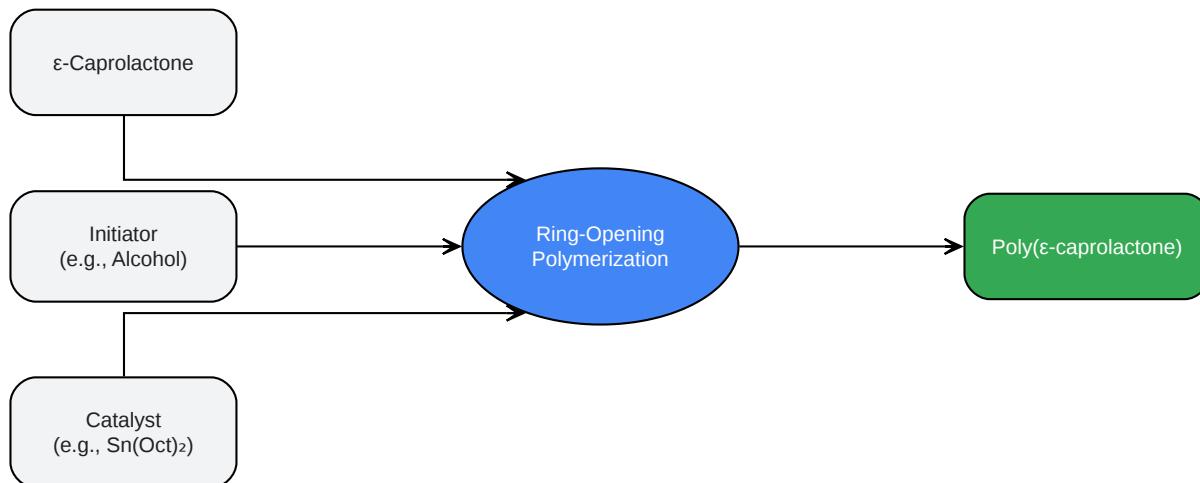
Solvent	Solubility
Water	Insoluble
Chloroform	Soluble
Dichloromethane	Soluble
Toluene	Soluble
Acetone	Soluble
Tetrahydrofuran (THF)	Soluble
Anisole	Soluble

Table 3: Solubility of PCL in Common Solvents.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Synthesis of Poly(ϵ -caprolactone)

PCL is most commonly synthesized via the ring-opening polymerization (ROP) of **ϵ -caprolactone**, a cyclic ester.[\[16\]](#)[\[17\]](#) This method allows for good control over the polymer's molecular weight and end-group functionality.[\[18\]](#)

A widely used catalyst for the ROP of **ϵ -caprolactone** is stannous octoate ($\text{Sn}(\text{Oct})_2$), often in the presence of a co-initiator containing a hydroxyl group, such as an alcohol.[\[16\]](#)[\[17\]](#) The polymerization is typically carried out in bulk or in a solvent like toluene.[\[8\]](#)[\[19\]](#)



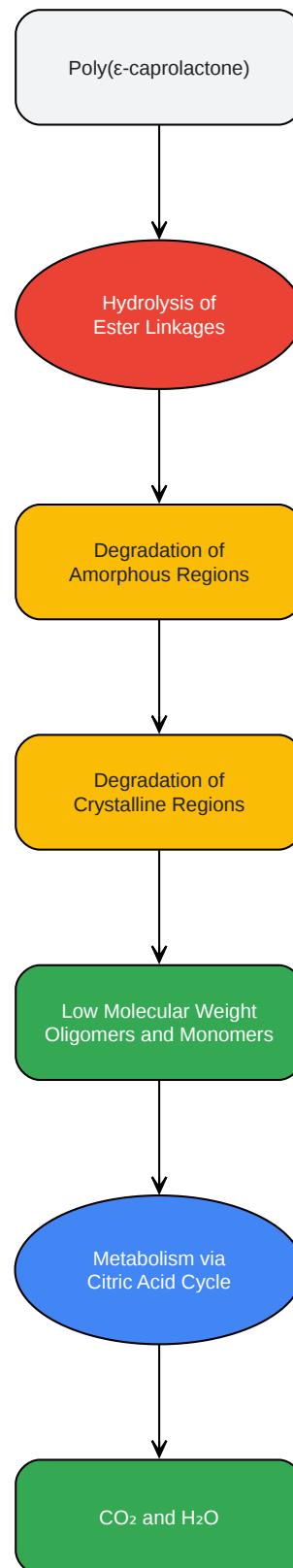
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Caption: Ring-Opening Polymerization of **ϵ -caprolactone** to synthesize PCL.

Degradation of Poly(ϵ -caprolactone)

The degradation of PCL occurs primarily through the hydrolysis of its ester linkages.[\[20\]](#)[\[21\]](#) This process is influenced by factors such as temperature, pH, and the presence of enzymes.[\[20\]](#)[\[22\]](#) The degradation of PCL is a slow process, with complete resorption taking from several months to a few years, depending on the initial molecular weight and crystallinity.[\[3\]](#)[\[5\]](#)[\[23\]](#)

The degradation process initially targets the amorphous regions of the polymer, leading to an increase in crystallinity in the initial stages.[24] Subsequently, the crystalline regions also undergo degradation, resulting in a loss of mass and mechanical properties.[3]



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Caption: Hydrolytic Degradation Pathway of Poly(ε-caprolactone).

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T_m), glass transition temperature (T_g), and degree of crystallinity of PCL.

Methodology:

- A small sample of PCL (typically 5-10 mg) is hermetically sealed in an aluminum pan.[25]
- The sample is heated from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to prevent oxidation.[25][26]
- The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature (e.g., -80 °C).[25]
- A second heating scan is performed at the same rate to observe the thermal transitions without the influence of the sample's prior thermal history.[2]
- The melting temperature is determined from the peak of the endothermic melting event in the second heating scan. The glass transition temperature is observed as a step-change in the heat flow.[26]
- The degree of crystallinity (X_c) is calculated using the following equation: $X_c (\%) = (\Delta H_m / \Delta H_m^\circ) \times 100$ where ΔH_m is the enthalpy of fusion of the sample and ΔH_m° is the enthalpy of fusion for 100% crystalline PCL (typically taken as 139.5 J/g).[2]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of PCL.

Methodology:

- A small sample of PCL (typically 5-10 mg) is placed in a TGA pan.
- The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or

air).[27][28]

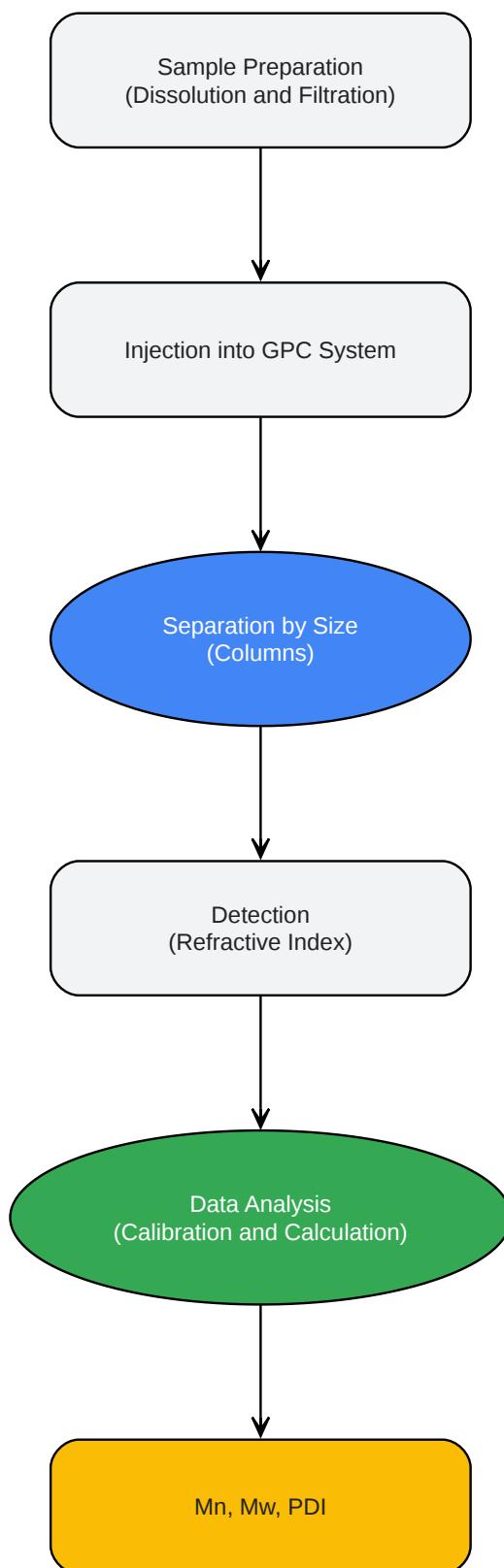
- The weight of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum degradation rate.[27]

Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI) of PCL.

Methodology:

- PCL samples are dissolved in a suitable solvent, such as chloroform or tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).[18]
- The polymer solution is filtered through a microporous filter (e.g., 0.45 μm) to remove any particulate matter.
- The filtered solution is injected into the GPC system, which consists of a pump, an injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector).
- The solvent is pumped through the columns at a constant flow rate. As the polymer solution passes through the columns, the polymer molecules are separated based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules.
- The detector measures the concentration of the polymer eluting from the columns as a function of time.
- The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards).

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Caption: Experimental Workflow for Gel Permeation Chromatography.

X-ray Diffraction (XRD)

Objective: To analyze the crystalline structure of PCL.

Methodology:

- A thin film or powdered sample of PCL is mounted on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam of a specific wavelength (e.g., Cu K α radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting XRD pattern shows characteristic peaks corresponding to the crystalline planes of PCL. The positions and intensities of these peaks can be used to identify the crystal structure and calculate parameters such as the degree of crystallinity.[\[29\]](#)

This guide provides a foundational understanding of the key physical and chemical properties of poly(ϵ -caprolactone). For more specific applications, further characterization and optimization may be necessary.

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